L-Threonyl-L-threonyl-L-methionyl-L-proline
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Overview
Description
L-Threonyl-L-threonyl-L-methionyl-L-proline is a peptide compound composed of four amino acids: threonine, methionine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-threonyl-L-methionyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-threonyl-L-methionyl-L-proline can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols.
Substitution: Alkylated or acylated peptides.
Scientific Research Applications
L-Threonyl-L-threonyl-L-methionyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Threonyl-L-threonyl-L-methionyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The presence of methionine and proline residues may contribute to its stability and bioactivity.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-threonyl-L-glutamine
- L-Methionyl-L-threonyl-L-leucine
- L-Threonyl-L-threonyl-L-glutamine
Uniqueness
L-Threonyl-L-threonyl-L-methionyl-L-proline is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Compared to similar compounds, it may exhibit different stability, solubility, and bioactivity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
566151-98-2 |
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Molecular Formula |
C18H32N4O7S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H32N4O7S/c1-9(23)13(19)15(25)21-14(10(2)24)16(26)20-11(6-8-30-3)17(27)22-7-4-5-12(22)18(28)29/h9-14,23-24H,4-8,19H2,1-3H3,(H,20,26)(H,21,25)(H,28,29)/t9-,10-,11+,12+,13+,14+/m1/s1 |
InChI Key |
DMXZOLOXDYNBGL-BSOLPCOYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)N)O |
Origin of Product |
United States |
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